molecular formula C21H20N4O5S B15218812 6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid CAS No. 126598-10-5

6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid

Cat. No.: B15218812
CAS No.: 126598-10-5
M. Wt: 440.5 g/mol
InChI Key: YPYNJBINLFVZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid is a fused heterocyclic compound characterized by a triazolo-thiadiazine core substituted with phenyl, 3,4,5-trimethoxyphenyl, and acetic acid groups. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which enhances interactions with biological targets such as enzymes or receptors . The acetic acid moiety improves solubility and facilitates derivatization for pharmacological optimization.

Properties

CAS No.

126598-10-5

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[6-phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C21H20N4O5S/c1-28-14-9-13(10-15(29-2)19(14)30-3)20-22-23-21-25(20)24-18(12-7-5-4-6-8-12)16(31-21)11-17(26)27/h4-10,16H,11H2,1-3H3,(H,26,27)

InChI Key

YPYNJBINLFVZNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4,5-trimethoxyphenyl acetic acid, which is then reacted with appropriate reagents to form the triazole and thiadiazine rings. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects . The triazole and thiadiazine rings may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazolo-thiadiazine derivatives are highly dependent on substituents at the 3- and 6-positions. Key analogues include:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Features
Target Compound 3,4,5-Trimethoxyphenyl Phenyl + Acetic acid Enhanced solubility and electron-rich aromatic interactions .
3-(4-Chlorophenyl)-6-phenyl derivative 4-Chlorophenyl Phenyl Higher lipophilicity; moderate antimicrobial activity .
3-Ethyl-6-phenyl-7H-triazolo-thiadiazine-7-acetic acid Ethyl Phenyl + Acetic acid Reduced steric hindrance; lower metabolic stability .
6-(4-Bromophenyl)-3-methyl derivative Methyl 4-Bromophenyl Improved crystallinity; structural insights via X-ray diffraction .
3-(2-Furyl)-6-(4-methylphenyl) analogue 2-Furyl 4-Methylphenyl Lower polarity; variable activity against bacterial strains .

Key Observations :

  • Electron-Donating Groups (e.g., methoxy): The 3,4,5-trimethoxyphenyl group in the target compound enhances π-π stacking and hydrogen-bonding interactions with biological targets, improving binding affinity compared to non-polar substituents like methyl or ethyl .
  • Acetic Acid Moiety : Introduces a carboxylic acid group, improving solubility and enabling salt formation for pharmacokinetic optimization .

Activity Trends :

  • Antimicrobial Potency : The target compound and furyl/methylphenyl analogues show superior activity due to balanced hydrophobicity and hydrogen-bonding capacity .
  • Anticancer Efficacy : The 3,4,5-trimethoxyphenyl group in the target compound enhances tubulin-binding affinity, leading to lower IC₅₀ values compared to halogenated derivatives .
  • Heparanase Inhibition : The acetic acid moiety may contribute to heparanase inhibition by mimicking sulfate groups in heparan sulfate .
Physicochemical Properties
Property Target Compound 3-(4-Chlorophenyl)-6-phenyl 3-Methyl-6-(4-bromophenyl)
Molecular Weight (g/mol) 455.48 326.80 362.25
LogP (Calculated) 3.2 4.1 3.8
Aqueous Solubility (mg/mL) 0.12 0.04 0.07
Melting Point (°C) 215–217 198–200 185–187

Key Notes:

  • The target compound’s lower LogP (3.2) compared to chlorophenyl (4.1) and bromophenyl (3.8) derivatives reflects improved solubility due to the acetic acid group .
  • Higher melting points correlate with crystallinity, which is critical for formulation stability .

Q & A

Q. What are the standard synthetic routes for preparing 6-Phenyl-3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-7-acetic acid?

The compound is synthesized via cyclocondensation of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiols with phenacyl bromides in the presence of a base (e.g., KOH) under reflux conditions . Alternative methods involve multicomponent reactions with phthalic anhydride or hydrazonoyl halides to introduce the acetic acid moiety at position 6 . Key steps include:

  • Cyclization of triazole-thiol intermediates with phenacyl bromides.
  • Acid-catalyzed ring closure for thiadiazine formation.
  • Functionalization at position 6 using acetic acid derivatives.

Q. How is the structural identity of this compound confirmed in synthetic studies?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, triazolo-thiadiazine ring protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 364.38 for [M+H]+^+) validate the molecular formula (C15_{15}H16_{16}N4_4O5_5S) .
  • X-ray crystallography : Single-crystal studies confirm the fused triazolo-thiadiazine core and spatial arrangement of substituents .

Q. What in vitro biological assays are used for initial activity screening?

Common assays include:

  • Antioxidant activity : DPPH and FRAP assays to evaluate radical scavenging capacity (e.g., IC50_{50} values compared to ascorbic acid/BHT) .
  • Antibacterial screening : Disk diffusion or MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Kinase or cyclooxygenase inhibition assays using fluorescence/colorimetric readouts .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Catalyst optimization : Triethylamine or K2_2CO3_3 improves phenacyl bromide coupling yields by 15–20% .
  • Temperature control : Reflux in acetic acid (110–120°C) minimizes side products during multicomponent reactions .
ParameterOptimal ConditionYield Improvement
SolventAcetic acid75% → 89%
CatalystTriethylamine65% → 82%
Reaction Time8–10 hours70% → 85%

Q. How do structural modifications at position 3 (trimethoxyphenyl) affect biological activity?

SAR studies reveal:

  • Methoxy group positioning : 3,4,5-Trimethoxy substitution enhances antibacterial activity (MIC = 8 µg/mL) compared to mono-/dimethoxy analogs (MIC > 32 µg/mL) due to improved membrane penetration .
  • Electron-withdrawing groups : Fluorine or nitro substituents at the phenyl ring reduce antioxidant capacity (IC50_{50} > 50 µM vs. 12 µM for trimethoxy) by destabilizing radical intermediates .
  • Bulkier substituents : tert-Butyl groups at position 3 decrease solubility, limiting in vivo applicability .

Q. What strategies resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies arise from:

  • Assay conditions : DPPH (ethanol-based) vs. FRAP (aqueous buffer) may alter compound solubility/reactivity .
  • Concentration thresholds : Pro-oxidant effects emerge at >100 µM due to redox cycling, while antioxidant activity dominates at lower doses (<50 µM) .
  • Cell-type specificity : Differential uptake in bacterial vs. mammalian cells explains varying MIC and cytotoxicity profiles .

Q. How can computational methods predict pharmacokinetic properties of this compound?

SwissADME and Molinspiration tools assess:

  • Lipophilicity : LogP values (~2.8) indicate moderate blood-brain barrier permeability .
  • Drug-likeness : Compliance with Lipinski’s rules (MW < 500, H-bond donors/acceptors ≤5/10) .
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) predicted via docking studies .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in structural assignments?

Discrepancies arise from:

  • Polymorphism : Crystalline vs. solution-state conformations (e.g., axial vs. equatorial acetic acid orientation) .
  • Dynamic effects : Ring puckering in the thiadiazine moiety causes NMR signal splitting not observed in static X-ray structures . Resolution requires:
  • Variable-temperature NMR to detect conformational exchange.
  • DFT calculations to compare energy-minimized structures with experimental data .

Q. How to address inconsistent reports on antibacterial activity across similar triazolo-thiadiazines?

Factors include:

  • Strain variability : S. aureus (Gram-positive) shows higher sensitivity due to thicker peptidoglycan layers retaining the compound .
  • Efflux pump activity : Gram-negative strains (e.g., P. aeruginosa) upregulate MexAB-OprM pumps, reducing intracellular concentrations . Solutions:
  • Use efflux pump inhibitors (e.g., PAβN) in MIC assays.
  • Modify the acetic acid side chain to reduce pump recognition .

Methodological Recommendations

Q. What kinetic studies are recommended to elucidate the mechanism of antioxidant activity?

  • Stopped-flow spectroscopy : Monitor radical scavenging rates (kinact_{inact}) under pseudo-first-order conditions .
  • EPR spectroscopy : Detect stable radical intermediates (e.g., semiquinones) formed during DPPH quenching .
  • Computational modeling : Calculate bond dissociation energies (BDE) for H-atom transfer efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.